Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and a dihydropyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in the context of cardiovascular research, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thereby reducing blood pressure and improving heart function.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.
Uniqueness
What sets 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C25H26FNO7 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO7/c1-30-20-11-10-17(22(31-2)23(20)32-3)21-18(24(28)33-4)13-27(14-19(21)25(29)34-5)12-15-6-8-16(26)9-7-15/h6-11,13-14,21H,12H2,1-5H3 |
InChI Key |
MVQFRUUXXMZFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC)OC |
Origin of Product |
United States |
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